Differential Susceptibility to SHIP2 vs. PTEN Phosphatases Defines PI(3,4)P2 as a Distinct Signaling Node
In glioblastoma cells with defective PTEN expression, overexpression of the 5-phosphatase SHIP-2 selectively abolished PI(3,4,5)P₃ levels while leaving PI(3,4)P₂ levels high [1]. Despite this selective preservation of PI(3,4)P₂, PKB/Akt phosphorylation and activity were reduced to the same extent as observed with PTEN re-expression (which depletes both lipids), demonstrating that PI(3,4)P₂ alone is insufficient to sustain Akt activation when PI(3,4,5)P₃ is depleted [1]. In differentiating 3T3-L6 myoblasts, PTEN knockdown moderately increased both PI(3,4)P₂ and PI(3,4,5)P₃ levels and significantly increased Akt phosphorylation, whereas SHIP2 knockdown dramatically increased steady-state PI(3,4,5)P₃ levels but did not affect Akt phosphorylation and instead increased apoptotic cell death [2]. This demonstrates functional compartmentalization: PI(3,4)P₂ generated via distinct enzymatic routes couples to divergent downstream outcomes [2].
| Evidence Dimension | Lipid levels following phosphatase modulation |
|---|---|
| Target Compound Data | PI(3,4)P₂ levels remained high after SHIP-2 overexpression; increased moderately (~1.5-2 fold) following PTEN knockdown |
| Comparator Or Baseline | PI(3,4,5)P₃ levels abolished by SHIP-2 overexpression; increased dramatically (>10 fold) following SHIP2 knockdown |
| Quantified Difference | SHIP2 selectively depletes PI(3,4,5)P₃ while sparing PI(3,4)P₂; PTEN depletes both lipids |
| Conditions | U87MG glioblastoma cells with SHIP-2 overexpression vs. PTEN re-expression [1]; 3T3-L6 myoblasts with siRNA knockdown of SHIP2 vs. PTEN [2] |
Why This Matters
This differential phosphatase susceptibility enables researchers to distinguish between SHIP2-dependent and PTEN-dependent signaling branches, critical for selecting appropriate lipid probes in cancer signaling studies where these phosphatases exhibit opposing prognostic implications.
- [1] Taylor V, Wong M, Brandts C, et al. Mol Cell Biol. 2000;20(18):6860-6871. 5' Phospholipid Phosphatase SHIP-2 Causes Protein Kinase B Inactivation and Cell Cycle Arrest in Glioblastoma Cells. View Source
- [2] Mandl A, Sarkes D, Carricaburu V, Jung V, Rameh L. Mol Cell Biol. 2007;27(23):8098-8112. Serum Withdrawal-Induced Accumulation of Phosphoinositide 3-Kinase Lipids in Differentiating 3T3-L6 Myoblasts: Distinct Roles for Ship2 and PTEN. View Source
